molecular formula C11H14N2O3S B2477587 N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034389-68-7

N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2477587
CAS No.: 2034389-68-7
M. Wt: 254.3
InChI Key: ZKIABQCQYZSDFG-UHFFFAOYSA-N
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Description

N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a chemical compound used in scientific research. It exhibits diverse properties, making it valuable for studying biological processes and developing potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves the reaction of isonicotinic acid derivatives with tetrahydrothiophen-3-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The methoxy and tetrahydrothiophen-3-yl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophilic substitution reactions using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s activity can modulate these pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide: Similar structure but with a tetrahydrofuran ring instead of a tetrahydrothiophene ring.

    N-(3-methoxypropyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide: Similar structure with a methoxypropyl group.

Uniqueness

N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

IUPAC Name

N-methoxy-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-15-13-11(14)8-2-4-12-10(6-8)16-9-3-5-17-7-9/h2,4,6,9H,3,5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIABQCQYZSDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CC(=NC=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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